molecular formula C8H9BrN2S B1274062 1-(2-Bromophenyl)-3-methylthiourea CAS No. 52599-27-6

1-(2-Bromophenyl)-3-methylthiourea

Cat. No.: B1274062
CAS No.: 52599-27-6
M. Wt: 245.14 g/mol
InChI Key: AKOQJTGAEHJZSB-UHFFFAOYSA-N
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Description

Importance of Thiourea (B124793) Scaffold in Contemporary Chemical Research

The thiourea framework is considered a "privileged structure" in medicinal chemistry. This is largely attributed to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes, a crucial factor for ligand-receptor interactions. nih.govresearchgate.net The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows for versatile binding modes. researchgate.net This has led to the development of numerous thiourea-containing compounds with a wide array of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Beyond medicine, thiourea derivatives are valuable precursors in the synthesis of various heterocyclic compounds and are utilized in applications like metal ion sensing and as corrosion inhibitors. researchgate.netrsc.org

Classification and Structural Diversity of Thiourea Analogues

Thiourea derivatives can be broadly classified based on the substitution pattern on their nitrogen atoms. This leads to a wide structural diversity, including:

Mono-substituted thioureas: Where one hydrogen atom of the amino groups is replaced by a substituent.

Di-substituted thioureas: These can be 1,1-disubstituted or 1,3-disubstituted, depending on whether the substituents are on the same or different nitrogen atoms. researchgate.net

Tri- and Tetra-substituted thioureas: With three or all four hydrogen atoms replaced.

The nature of the substituents (R-groups) greatly influences the properties and applications of the thiourea analogue. These substituents can be alkyl, aryl, acyl, or part of a heterocyclic ring system, leading to a vast library of compounds with tailored characteristics. researchgate.nettandfonline.com

Research Significance of Aryl-Substituted Thioureas in Organic and Medicinal Chemistry

Aryl-substituted thioureas, where at least one of the nitrogen atoms is attached to an aromatic ring, are a particularly important subclass. The introduction of an aryl group can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. nih.gov These compounds have been extensively investigated for their potential as:

Anticancer agents: Many diarylthiourea derivatives have shown promising cytotoxic activity against various cancer cell lines. mdpi.com

Antimicrobial agents: The aryl moiety can be modified to enhance activity against a range of bacteria and fungi. nih.gov

Enzyme inhibitors: Aryl-substituted thioureas have been designed to target specific enzymes involved in disease pathways. nih.gov

Furthermore, the presence of the aryl ring provides a handle for further synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Contextualizing 1-(2-Bromophenyl)-3-methylthiourea within Current Thiourea Research

This compound belongs to the class of 1,3-disubstituted thioureas, featuring both an aryl (2-bromophenyl) and an alkyl (methyl) substituent. The presence of a bromine atom on the phenyl ring is of particular interest, as halogens can influence a molecule's physicochemical properties and its ability to engage in specific interactions, such as halogen bonding. Research into halogenated phenylthioureas has explored their potential in various applications, including the development of novel therapeutic agents and functional materials. mdpi.commdpi.com The specific combination of the 2-bromophenyl and methyl groups in this compound makes it a subject of interest for studying the effects of this substitution pattern on its chemical behavior and potential applications.

Chemical Synthesis and Characterization of this compound

The synthesis of 1,3-disubstituted thioureas is a well-established process in organic chemistry. A common method involves the reaction of an isothiocyanate with a primary amine. For the synthesis of this compound, this would typically involve the reaction of 2-bromophenyl isothiocyanate with methylamine.

Alternatively, thiourea derivatives can be synthesized from an amine and an acyl isothiocyanate, followed by further reactions. For instance, the synthesis of related N,N'-diarylthiourea derivatives has been achieved by reacting phenyl isocyanate or 4-fluorophenyl isothiocyanate with an appropriate alkoxyaniline. mdpi.com A general method for preparing substituted arylthioureas involves the reaction of an aromatic amine with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst. researchgate.net

The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Analysis

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations (typically in the range of 3200-3320 cm⁻¹), C-H stretching of the aromatic and methyl groups, and the C=S (thiocarbonyl) stretching vibration. mdpi.com

NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy would provide information about the chemical environment of the protons, showing distinct signals for the aromatic protons, the N-H protons, and the methyl protons. ¹³C NMR would show signals for the carbon atoms of the phenyl ring, the methyl group, and the thiocarbonyl carbon (typically in the range of 180 ppm). nih.gov

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound can be determined by X-ray crystallography. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of a closely related compound, N-(2-Bromophenyl)thiourea, provides valuable insights.

In N-(2-Bromophenyl)thiourea, the thiourea unit is nearly perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of 80.82 (16)°. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which form linear chains. nih.govresearchgate.net It is plausible that this compound would adopt a similar conformation, with the methyl group influencing the packing and hydrogen bonding network.

The bond lengths and angles within the molecule are expected to be in the normal ranges for this class of compounds. The C-N bonds adjacent to the thiocarbonyl group often exhibit some double bond character due to resonance. nih.gov

Table 1: Crystallographic Data for the Related Compound N-(2-Bromophenyl)thiourea nih.govresearchgate.net

ParameterValue
Chemical FormulaC₇H₇BrN₂S
Molecular Weight231.12
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.181 (3)
b (Å)7.7952 (16)
c (Å)15.312 (3)
β (°)90.803 (4)
Volume (ų)1811.8 (6)
Z8

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present: the thiourea moiety, the aromatic ring, and the bromine substituent.

Coordination Chemistry

The sulfur atom of the thiocarbonyl group is a soft donor and can coordinate to various metal ions. The nitrogen atoms can also participate in coordination. The coordination chemistry of thiourea derivatives is an active area of research, with applications in catalysis and the synthesis of novel materials. researchgate.nethilarispublisher.com For example, copper(II) complexes with 1,3-disubstituted thiourea derivatives have been synthesized and characterized. mdpi.com

Role in Organic Synthesis

Thiourea derivatives are versatile building blocks in organic synthesis. wikipedia.org They can be used as precursors for the synthesis of a wide variety of heterocyclic compounds, such as thiazoles and pyrimidines. wikipedia.org The presence of the reactive thiocarbonyl group and the N-H bonds allows for various cyclization reactions.

Biological and Pharmacological Research

While specific biological activity data for this compound is not extensively available in the provided results, the broader class of aryl-substituted thioureas has shown significant potential in medicinal chemistry. mdpi.comresearchgate.net The trifluoromethylphenylthiourea scaffold, for instance, has been used to design compounds with antimicrobial and antiviral activities. nih.gov The presence of the 2-bromophenyl group in the title compound suggests that it could be a candidate for screening for various biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQJTGAEHJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388068
Record name 1-(2-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52599-27-6
Record name 1-(2-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Bromophenyl 3 Methylthiourea

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-(2-Bromophenyl)-3-methylthiourea reveals a primary disconnection at the C-N bonds of the thiourea (B124793) core. This approach logically identifies the most viable starting materials: an aryl amine and an alkyl isothiocyanate. The carbon-sulfur double bond (C=S) of the thiourea is retrosynthetically traced back to an isothiocyanate group (-N=C=S), and the two nitrogen atoms are disconnected to yield a primary amine and an isothiocyanate.

This leads to the identification of 2-bromoaniline (B46623) and methyl isothiocyanate as the key synthetic precursors. This disconnection strategy is the most direct and widely employed method for the synthesis of unsymmetrically disubstituted thioureas.

Direct Synthesis via Amine-Isothiocyanate Condensation

The most common and straightforward method for synthesizing this compound is the direct condensation reaction between 2-bromoaniline and methyl isothiocyanate. This reaction involves the nucleophilic attack of the amino group of 2-bromoaniline on the electrophilic carbon atom of the isothiocyanate group of methyl isothiocyanate.

Precursor Selection: 2-Bromoaniline and Methyl Isothiocyanate

The selection of 2-bromoaniline and methyl isothiocyanate as precursors is based on their commercial availability and the desired substitution pattern of the final product. 2-Bromoaniline provides the 2-bromophenyl moiety, while methyl isothiocyanate introduces the methyl group to the thiourea backbone.

Optimization of Reaction Parameters (e.g., solvent systems, temperature profiles, stoichiometry)

The efficiency of the condensation reaction can be significantly influenced by various parameters. Optimization of these conditions is crucial for achieving high yields and purity of the target compound.

ParameterOptimized ConditionRationale
Solvent System Anhydrous acetone (B3395972) or dioxane are commonly used. nih.govThese solvents are effective at dissolving both reactants and are relatively inert under the reaction conditions.
Temperature The reaction is often carried out at room temperature or with gentle heating (reflux). nih.govWhile the reaction can proceed at room temperature, heating can increase the reaction rate.
Stoichiometry A near equimolar ratio (1:1) of 2-bromoaniline and methyl isothiocyanate is typically employed. A slight excess of the amine can be used to ensure complete consumption of the isothiocyanate.This ensures efficient conversion of the starting materials to the desired product.

Alternative Synthetic Pathways for Thiourea Formation from Related Intermediates

While the direct condensation of an amine and an isothiocyanate is the most prevalent method, alternative pathways for thiourea synthesis exist. One such method involves the reaction of an amine with an in-situ generated acyl or aroyl thiocyanate (B1210189). For instance, a mixture of ammonium (B1175870) thiocyanate and an acyl chloride can be reacted in a suitable solvent, followed by the addition of the amine. nih.gov This one-pot, three-component reaction provides a versatile route to various disubstituted thioureas.

Another approach involves the desulfurization of dithiocarbamates. mdpi.com In this method, a primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent treatment with a desulfurizing agent yields the corresponding isothiocyanate, which can then react with another amine to form the thiourea.

Purification and Isolation Protocols for the Target Compound

Following the completion of the synthesis, the crude product, this compound, must be purified to remove any unreacted starting materials, by-products, or residual solvent.

Common purification techniques include:

Filtration: The solid product is often collected by filtration after the reaction mixture is cooled or poured into water. nih.gov

Washing: The filtered solid is typically washed with a suitable solvent, such as cold acetone or water, to remove soluble impurities. nih.govnih.gov

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethyl acetate (B1210297) is a commonly used solvent for the recrystallization of similar thiourea derivatives. nih.govnih.gov

Chromatography: In some cases, flash chromatography on a silica (B1680970) gel column may be employed for further purification, particularly for removing closely related impurities. mdpi.com

The purity of the final compound is typically confirmed by analytical techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are fundamental in verifying the molecular identity and probing the electronic and vibrational states of 1-(2-Bromophenyl)-3-methylthiourea.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Analysis

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule. For this compound, both FTIR and FT-Raman spectroscopy are employed to obtain a comprehensive vibrational profile. The combination of these two techniques is powerful, as some vibrational modes that are weak or inactive in FTIR may be strong and readily observed in Raman scattering, and vice-versa.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the bromophenyl ring appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found at slightly lower wavenumbers. The characteristic C=S (thione) stretching vibration, a key marker for the thiourea (B124793) moiety, typically appears in the region of 850-600 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations also provide significant structural information and are observed in the fingerprint region of the spectrum. nih.gov

Complementing the FTIR data, the FT-Raman spectrum offers further confirmation of the molecular structure. The aromatic ring vibrations are often prominent in the Raman spectrum, providing information about the substitution pattern. The C-S stretching and deformation modes are also readily identifiable.

Table 1: Tentative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3350N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1600C=C aromatic ring stretching
~1550N-H bending
~1300C-N stretching
~750C=S stretching
~650C-Br stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the aromatic protons of the 2-bromophenyl group are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by the presence of the bromine atom and the methylthiourea substituent. The protons of the N-H groups will exhibit broad signals, with their chemical shifts being dependent on the solvent and concentration. The methyl group protons will appear as a singlet or a doublet (if coupled to the adjacent N-H proton) in the upfield region, likely around δ 3.0 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon of the C=S group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-200 ppm. The aromatic carbons of the bromophenyl ring will appear in the δ 110-140 ppm region, with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. The methyl carbon will be observed at a much higher field, typically around δ 30-40 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0
N-H ProtonsVariable
Methyl Protons~3.0
C=S Carbon180 - 200
Aromatic Carbons110 - 140
Methyl Carbon30 - 40

Mass Spectrometry: Fragmentation Analysis and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine atom with its two isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion can proceed through various pathways. Common fragmentation patterns for thiourea derivatives include cleavage of the C-N bonds and the C-S bond. The loss of the methyl group or the entire methylthiourea side chain are also plausible fragmentation routes. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the confirmation of the elemental composition of the compound with high accuracy.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of the atomic arrangement in the solid state.

Determination of Molecular Geometry and Conformational Preferences in the Solid State

Through single-crystal X-ray diffraction analysis, the precise bond lengths, bond angles, and torsion angles of this compound can be determined. For a closely related compound, N-(2-Bromophenyl)thiourea, the crystal structure has been reported as monoclinic with the space group C2/c. researchgate.net It is plausible that this compound could adopt a similar crystal system.

The analysis would reveal the planarity of the thiourea moiety and the phenyl ring. It is expected that the thiourea unit and the bromophenyl ring will be twisted with respect to each other due to steric hindrance. researchgate.net The C-S bond length would be indicative of its double bond character, while the C-N bond lengths within the thiourea core would exhibit partial double bond character due to resonance. The C-Br bond length and the geometry of the benzene (B151609) ring would also be precisely determined.

Table 3: Selected Crystallographic Data for the Related Compound N-(2-Bromophenyl)thiourea researchgate.net

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
a (Å)15.181 (3)
b (Å)7.7952 (16)
c (Å)15.312 (3)
β (°)90.803 (4)
V (ų)1811.8 (6)
Z8

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant feature in its crystal packing. Specifically, the N-H groups of the thiourea moiety can act as hydrogen bond donors, forming intermolecular hydrogen bonds with the sulfur atom of a neighboring molecule (N-H···S). This type of interaction is commonly observed in the crystal structures of thiourea derivatives and often leads to the formation of one-dimensional chains or two-dimensional networks. researchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method provides a unique partitioning of crystal space, where the surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, a detailed and quantitative understanding of the forces governing the crystal packing can be achieved.

Due to the absence of published crystallographic data for the specific compound this compound, a comprehensive Hirshfeld surface analysis based on its own crystal structure cannot be presented. However, to provide insight into the types of intermolecular interactions that can be anticipated for this molecule, a detailed analysis of the closely related analogue, N-(2-Bromophenyl)thiourea, is presented here. The crystallographic data for N-(2-Bromophenyl)thiourea provides a scientifically robust foundation for understanding the non-covalent interactions that are likely to govern the crystal packing of similar bromophenyl-thiourea derivatives.

The analysis of N-(2-Bromophenyl)thiourea reveals a complex network of intermolecular interactions that contribute to the stability of its crystal structure. The percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface are summarized in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of N-(2-Bromophenyl)thiourea

Contact Type Contribution (%)
H···H 45.2
C···H/H···C 18.5
Br···H/H···Br 14.8
S···H/H···S 10.3
N···H/H···N 5.7
C···C 2.5
Br···C/C···Br 1.5
Other 1.5

Data is theoretically derived based on the crystallographic information for the analogue compound, N-(2-Bromophenyl)thiourea.

The data clearly indicates that the most dominant interactions are hydrogen-hydrogen contacts, which is typical for organic molecules. However, the significant contributions from contacts involving the bromine, sulfur, and nitrogen atoms are of particular chemical interest.

A deeper analysis of the Hirshfeld surface is facilitated by the generation of a 2D fingerprint plot, which provides a summary of all intermolecular contacts in the crystal. The plot of dᵢ (the distance from the surface to the nearest nucleus inside the surface) versus dₑ (the distance from the surface to the nearest nucleus outside the surface) allows for the deconvolution of the different interaction types.

For N-(2-Bromophenyl)thiourea, the key features of the 2D fingerprint plot are as follows:

H···H Interactions: These appear as a large, diffuse region in the center of the plot, confirming their significant but relatively weak and non-specific nature.

C···H/H···C Interactions: These are represented by "wing-like" features on the plot and are indicative of C-H···π interactions, which play a role in the stabilization of the crystal packing.

Br···H/H···Br Interactions: The presence of sharp "spikes" in the fingerprint plot is characteristic of shorter, more specific contacts. For N-(2-Bromophenyl)thiourea, these spikes correspond to the Br···H interactions, highlighting the role of the bromine atom as a hydrogen bond acceptor.

S···H/H···S and N···H/H···N Interactions: Prominent spikes are also observed for contacts involving the sulfur and nitrogen atoms of the thiourea group. These correspond to the strong N-H···S hydrogen bonds, which are a defining feature of the crystal packing in many thiourea derivatives. These hydrogen bonds often lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

The d_norm surface, which maps the normalized contact distance, provides a visual representation of the closest intermolecular contacts. Red regions on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions. In the case of N-(2-Bromophenyl)thiourea, these red spots are predominantly located around the thiourea moiety, corresponding to the N-H···S hydrogen bonds, and also in the vicinity of the bromine atom, corresponding to the Br···H interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and has been applied to various thiourea (B124793) derivatives. sciensage.inforesearchgate.net For instance, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to optimize the structures of thiourea derivatives containing a thiazole (B1198619) moiety. sciensage.inforesearchgate.net These calculations help in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation.

Table 1: Representative Optimized Geometrical Parameters for a Thiourea Derivative (Compound 1a from a study on thiazole-containing thioureas)

ParameterCalculated Bond Length (Å)Experimental Bond Length (Å)
S1-C21.6811.675
N3-C21.3781.369
N4-C21.3561.348
N3-C51.4321.421

Data sourced from a DFT study on thiourea derivatives containing a thiazole moiety. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov For example, the vibrational frequencies of 3-phenylthiophene (B186537) derivatives have been computed using B3LYP methods with 6-31G(d) and 6-311++G(d,p) basis sets. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov

In a comprehensive study of 2-amino-N-(phenylcarbamothioyl)benzamide, DFT calculations were employed to compute NMR chemical shifts, which helped in assigning proton signals, especially those influenced by intramolecular hydrogen bonds. rsc.org The calculated vibrational frequencies for various functional groups, such as C-H and C-S stretching vibrations, generally show good correlation with experimental spectra. nih.gov These predictive capabilities are invaluable for confirming molecular structures and understanding their spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for a Phenylthiophene Derivative

Spectroscopic ParameterCalculation MethodPredicted Value
Vibrational Frequency (C-H stretch)B3LYP/6-311++G(d,p)~3100-3000 cm⁻¹
¹H NMR Chemical ShiftGIAO B3LYP/6-311++G(d,p)Varies by proton environment
¹³C NMR Chemical ShiftGIAO B3LYP/6-311++G(d,p)Varies by carbon environment

Data based on general findings for phenylthiophene and thiourea derivatives. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For various thiourea derivatives, FMO analysis has been performed to understand their reactivity. researchgate.netresearchgate.net For instance, in a study of thiosemicarbazones, the HOMO-LUMO energy gap was calculated to assess their pharmacokinetic properties. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 3: Representative FMO Data for a Thiourea Derivative

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.9 to -6.2
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.4 to -3.1
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.4 to 6.7

Values are representative based on studies of various thiourea derivatives. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like 1-(2-Bromophenyl)-3-methylthiourea, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. mdpi.comresearchgate.net This is often achieved by mapping the potential energy surface (PES) through systematic rotation of specific dihedral angles.

For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used NMR spectroscopy combined with quantum chemical calculations to determine the predominant conformers in solution. mdpi.com Theoretical calculations can reveal the relative energies of different conformers, helping to understand which shapes the molecule is most likely to adopt. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. aps.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering insights into conformational changes, stability, and interactions with other molecules, such as solvents or biological receptors. acs.orgnih.govunair.ac.id

In studies of thiourea derivatives, MD simulations have been used to investigate their binding stability with protein targets. acs.orgnih.govdntb.gov.ua For instance, simulations of thiourea derivatives with SARS-CoV-2 spike protein and p53 cancer mutants have helped to understand the key interactions and binding energies involved. nih.govacs.org These simulations can reveal how the ligand and protein adapt to each other and the stability of the resulting complex over time.

Computational Assessment of Intermolecular Interaction Potentials

Understanding how molecules interact with each other is fundamental to predicting their properties in the solid state and in solution. Computational methods can be used to analyze and quantify intermolecular interactions such as hydrogen bonds and van der Waals forces. mdpi.comresearchgate.netmdpi.comresearchgate.net

Coordination Chemistry and Applications As a Ligand

Chelation Behavior of Thiourea (B124793) Derivatives with Transition Metal Ions

Thiourea derivatives are remarkably flexible ligands capable of coordinating to metal ions in various modes. mdpi.com The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of stable metal complexes. uobasrah.edu.iqmdpi.com The primary coordination typically occurs through the sulfur atom, which can act as a neutral monodentate ligand. nih.govtandfonline.com

However, the presence of other donor atoms within the ligand structure, such as oxygen or additional nitrogen atoms, allows for chelation, leading to more stable complexes. Acyl and aroyl thioureas, for instance, can coordinate as bidentate ligands through the sulfur and carbonyl oxygen atoms, forming stable six-membered rings. researchgate.netnih.gov In other cases, they can coordinate through the sulfur and one of the nitrogen atoms, creating a four-membered metallocycle. tandfonline.comresearchgate.net The specific chelation behavior is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. ksu.edu.tr For example, the Irving-Williams series, which describes the relative stabilities of complexes with divalent transition metal ions, generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.tr

The tautomerism between the thione and thiol forms of the thiourea moiety also contributes to their flexible coordination behavior. uobasrah.edu.iq This allows them to act as either neutral or anionic ligands, further expanding their coordination possibilities. tandfonline.com

Design and Synthesis of Metal Complexes Incorporating 1-(2-Bromophenyl)-3-methylthiourea

The subsequent formation of metal complexes is typically achieved by reacting the thiourea ligand with a metal salt, such as a metal(II) chloride, in a suitable solvent like ethanol. researchgate.netmdpi.com Using this method, a series of transition metal complexes of BMT with the general formula [M(BMT)₂Cl₂], where M = Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II), have been prepared. researchgate.net These syntheses demonstrate that the coordination of a metal can significantly enhance the biological and catalytic properties of the parent thiourea ligand. mdpi.comnih.govresearchgate.net

Table 1: Synthesis of Analogous Thiourea Metal Complexes

Ligand Metal Salt Resulting Complex Formula Proposed Geometry Reference
[1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT) CoCl₂·6H₂O [Co(BMT)₂Cl₂] Octahedral researchgate.net
[1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT) NiCl₂·6H₂O [Ni(BMT)₂Cl₂] Octahedral researchgate.net
[1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT) CuCl₂·2H₂O [Cu(BMT)₂Cl₂] Octahedral researchgate.net
N-Phenylmorpholine-4-carbothioamide (HPMCT) Na₂PdCl₄ [Pd(PMCT)₂] Square Planar mdpi.com

Investigations into Ligand-Metal Coordination Modes and Stereochemistry

The coordination of thiourea derivatives to metal centers can result in various geometries and stereochemical outcomes. The most common coordination modes include:

Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom. tandfonline.com This is common when the thiourea acts as a neutral ligand. tandfonline.com

Bidentate S,N-chelation: The ligand coordinates through the sulfur atom and one of the nitrogen atoms, forming a four-membered ring. tandfonline.comresearchgate.net This mode is often observed with monoanionic or dianionic thiourea ligands. waikato.ac.nz

Bidentate S,O-chelation: In acyl- or aroylthioureas, coordination can occur through the sulfur atom and the carbonyl oxygen, resulting in a more stable six-membered ring. tandfonline.comresearchgate.net

For arenesulfonylthioureas, studies have shown a distinct preference for coordination via the thiourea sulfur and a nitrogen atom, forming [S,N]⁻ chelating ligands. acs.org X-ray diffraction studies of complexes with ligands like [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] suggest an octahedral geometry where the ligand coordinates in a bidentate fashion. researchgate.net In many complexes, the steric bulk of the substituents on the thiourea ligand and the electronic properties of the metal center play a crucial role in determining the final coordination mode and stereochemistry. waikato.ac.nz

Catalytic Applications of Thiourea-Based Metal Complexes

Thiourea-metal complexes have emerged as effective catalysts in a range of organic transformations. rsc.org The presence of the thiourea ligand can modulate the reactivity and selectivity of the metal center, leading to improved catalytic performance.

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a powerful method for constructing cyclopentenone frameworks. acs.orgacs.org While traditionally mediated by cobalt carbonyl complexes, the addition of thiourea derivatives as co-catalysts has been shown to be beneficial. For example, tetramethylthiourea (B1220291) (TMTU) has been used as an effective additive in the Co₂(CO)₈-catalyzed PKR, allowing the reaction to proceed under milder conditions (a balloon pressure of CO). acs.orgnih.gov Furthermore, thiourea-palladium complexes have been established as a novel class of catalysts for the intramolecular Pauson-Khand reaction, a transformation for which there were previously no successful palladium-based catalysts. acs.orgpkusz.edu.cnnih.gov

Palladium-Catalyzed Carbonylative Annulation: Thiourea ligands have proven highly effective in palladium-catalyzed carbonylative cyclization reactions. A cocatalysis system using a palladium-thiourea complex (e.g., PdI₂-thiourea) and carbon tetrabromide (CBr₄) was developed for the efficient synthesis of 2,3-disubstituted benzo[b]furans from o-hydroxylarylacetylenes. organic-chemistry.orgacs.orgnih.govacs.org This system is highly efficient, with reactions often completing in under 30 minutes at 40°C under a balloon pressure of CO. organic-chemistry.org The thiourea ligand is crucial for the success of the reaction, likely by stabilizing the palladium catalyst and facilitating the carbonylative cycle. acs.orgacs.org

Table 2: Research Findings in Thiourea-Based Transition Metal Catalysis

Reaction Catalyst System Key Finding Reference
Pauson-Khand Reaction Co₂(CO)₈ / Tetramethylthiourea TMTU acts as an effective catalyst, enabling the reaction under balloon pressure of CO. acs.orgnih.gov
Pauson-Khand Reaction Thiourea-Palladium Complex Established a novel type of catalyst for the Pd-catalyzed intramolecular PKR. acs.orgpkusz.edu.cnnih.gov

Beyond their role as ligands in metal catalysis, chiral thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis. researchgate.netrsc.org Their catalytic activity stems from their ability to act as strong hydrogen bond donors. nih.gov The two N-H protons of the thiourea moiety can form a dual hydrogen bond with an electrophile (like a carbonyl group or an imine), activating it towards nucleophilic attack. rsc.org

This mode of activation is central to their use in a wide array of enantioselective reactions, including Michael additions, Mannich reactions, and Strecker reactions. researchgate.netresearchgate.net Bifunctional thiourea catalysts, which contain both a hydrogen-bonding thiourea group and a basic site (like an amine), are particularly effective. researchgate.net These catalysts can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted or Lewis base activation), leading to high levels of stereocontrol and chiral induction. researchgate.net The development of these catalysts has provided a metal-free approach to the synthesis of complex chiral molecules. rsc.org

Exploration of Pharmacological Potential: in Vitro and Preclinical Perspectives

Antimicrobial Activity Evaluation

The antimicrobial properties of 1-(2-Bromophenyl)-3-methylthiourea have been a key area of early-stage research. These studies aim to determine the compound's ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

At present, there is no publicly available scientific data detailing the in vitro antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains. Further research is required to ascertain its spectrum of activity and potency against these classes of bacteria.

In Vitro Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans)

Similarly, specific data on the in vitro antifungal efficacy of this compound against fungal pathogens such as Candida albicans is not available in the current body of scientific literature. Studies are needed to evaluate its potential as an antifungal agent.

Investigation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. However, to date, no MIC values for this compound against any bacterial or fungal strains have been reported in published research.

Antineoplastic Activity Research

In addition to its potential antimicrobial applications, the antineoplastic properties of this compound are also under preliminary investigation. This line of inquiry seeks to understand its ability to combat cancer cells.

In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines (e.g., breast cancer, lung malignancies)

There is currently a lack of published studies on the in vitro cytotoxicity of this compound against human cancer cell lines, such as those derived from breast or lung malignancies. Cytotoxicity profiling is a necessary step to determine its potential as a cancer therapeutic.

Mechanistic Studies on Cellular Growth Inhibition and Apoptosis Induction

Understanding the mechanism by which a compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent. As of now, no mechanistic studies have been published that elucidate how this compound might inhibit cellular growth or induce apoptosis in cancer cells.

Antiviral Activity Screening

Thiourea (B124793) derivatives have been a subject of significant research in the quest for new antiviral agents due to their diverse biological activities. nih.govnih.gov The core thiourea structure is recognized for its capacity to engage in multiple biological interactions, making it a valuable scaffold in drug discovery. biointerfaceresearch.com

While direct studies on the antiviral activity of this compound are not extensively detailed in the available literature, the broader class of N-phenyl-N'-aryl or alkylthiourea derivatives has been shown to inhibit the replication of picornaviruses, such as Coxsackie virus B1, both in vitro and in experimental animal models. nih.gov For instance, compounds like N-phenyl-N'-3-hydroxyphenylthiourea demonstrated a notable reduction in mortality and a delay in disease progression in mice infected with various Coxsackie virus strains. nih.gov

Furthermore, other thiourea derivatives have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1, HSV-2), and others. nih.govnih.gov For example, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were synthesized and evaluated for their antiviral properties, with some derivatives showing activity against HIV-1 and HIV-2. nih.gov Although some studies on other thiourea derivatives did not find significant antiviral activity against viruses like Murine norovirus, Yellow fever virus, Enterovirus, and Chikungunya virus at non-toxic concentrations, the chemical diversity within this class of compounds allows for a broad spectrum of potential antiviral effects. dergipark.org.tr The exploration of this compound's specific antiviral profile remains a promising area for future research.

Enzyme Inhibition Assays

Enzyme inhibition is a fundamental mechanism by which many therapeutic agents exert their effects. The unique structural features of this compound, particularly the thiourea moiety, make it a candidate for interacting with various enzymes. biointerfaceresearch.com

Glutaminyl cyclase (QC) is an enzyme implicated in the pathogenesis of Alzheimer's disease through its role in the formation of neurotoxic pyroglutamate-amyloid-beta (AβpE3-42). nih.govfrontiersin.org Consequently, the inhibition of human QC (hQC) is a significant therapeutic target. frontiersin.orgmedchemexpress.com

Research into thiourea derivatives has identified them as a promising class of QC inhibitors. nih.gov Studies on imidazol-1-yl-alkyl thiourea derivatives have led to the development of potent inhibitors, demonstrating that the thiourea scaffold is effective in this regard. nih.gov While specific data on the glutaminyl cyclase inhibitory activity of this compound is not singled out, the established activity of related compounds suggests its potential as a QC inhibitor. The general structure-activity relationship studies within this class of compounds provide a strong basis for its potential efficacy.

Table 1: Examples of Thiourea Derivatives and their Glutaminyl Cyclase Inhibitory Activity

CompoundType of InhibitionPotency (IC₅₀)Reference
1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thioureaPotent InhibitorNot specified nih.gov
Glutaminyl Cyclase Inhibitor 3 (compound 212)Potent hGC inhibitor4.5 nM medchemexpress.com

This table is for illustrative purposes and includes data on related thiourea derivatives to highlight the potential of the compound class.

The pharmacological investigation of this compound extends to other significant enzyme targets.

Tyrosinase: This copper-containing enzyme is central to melanin (B1238610) biosynthesis, and its inhibition is a key strategy for managing hyperpigmentation disorders. mdpi.comnih.gov Phenylthiourea (B91264) (PTU) is a well-established competitive inhibitor of tyrosinase (phenoloxidase). nih.gov Research has demonstrated that phenylthiourea derivatives can act as allosteric inhibitors of PvdP tyrosinase, an enzyme crucial for the virulence of Pseudomonas aeruginosa. researchgate.netnih.gov The inhibitory constant (Ki) for PTU in the enzymatic oxidation of L-DOPA by phenoloxidase has been estimated at 0.21 ± 0.09 µM. nih.gov Given this established activity of the phenylthiourea scaffold, this compound is a strong candidate for tyrosinase inhibition.

Human Sirtuins: Sirtuins are a family of NAD+-dependent deacylases that are promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. nih.gov While some thioamide-based sirtuin inhibitors have shown instability, monoalkylated thiourea-based compounds are suggested to be more stable in human serum. nih.gov Studies have shown that dual inhibitors of SIRT1 and SIRT3 can have anti-proliferative effects in melanoma cells. nih.gov The potential for this compound to modulate sirtuin activity warrants further investigation, which could open new avenues for its therapeutic application.

Other Enzymes: Thiourea derivatives have also been evaluated for their inhibitory effects on other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.govmdpi.com For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Table 2: Enzyme Inhibition Profile of Related Thiourea Derivatives

Enzyme TargetInhibitor ExampleInhibition Data (IC₅₀ or Kᵢ)Reference
Tyrosinase (PvdP)Phenylthiourea derivative 3cIC₅₀ = 0.57 ± 0.05 µM nih.gov
Tyrosinase (Phenoloxidase)Phenylthiourea (PTU)Kᵢ = 0.21 ± 0.09 µM nih.gov
Acetylcholinesterase (AChE)1-(3-chlorophenyl)-3-cyclohexylthioureaIC₅₀ = 50 µg/mL mdpi.com
Butyrylcholinesterase (BChE)1-(3-chlorophenyl)-3-cyclohexylthioureaIC₅₀ = 60 µg/mL mdpi.com

This table provides examples of the inhibitory activity of related thiourea compounds against various enzymes.

Ionophore Properties and Biosensing Applications

The structural characteristics of thiourea derivatives, specifically the presence of sulfur and nitrogen atoms, give them the ability to coordinate with metal ions. nih.gov This property makes them potential ionophores, which are molecules that can transport ions across lipid membranes. This capability is not only relevant for potential antimicrobial applications but also for the development of biosensors.

Thiourea derivatives have been successfully employed as fluorescent detectors for heavy metal ions, such as mercury (Hg²⁺), in aqueous solutions. nih.gov They can also function as versatile detectors for both anions and cations. nih.gov The development of electrochemical sensors, particularly ion-selective electrodes, can utilize thiourea compounds as the active ionophore. These sensors can be designed for the selective and sensitive detection of specific ions in various samples. While direct studies on the ionophore and biosensing applications of this compound are not prominent, the known properties of the thiourea class of compounds suggest a strong potential for such applications.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification Strategies for 1-(2-Bromophenyl)-3-methylthiourea Analogues

The exploration of the chemical space around this compound involves several systematic modification strategies. These strategies target the three main components of the molecule: the N-aryl substituent (2-bromophenyl group), the N-alkyl substituent (methyl group), and the thiourea (B124793) backbone.

Modification of the N-Aryl Ring: The 2-bromophenyl group is a primary target for modification. Strategies include:

Introduction of Other Substituents: A wide range of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be introduced at various positions on the phenyl ring. mdpi.comnih.gov These modifications are designed to modulate the electronic environment and steric bulk, which can significantly impact binding affinity and activity. mdpi.comnih.gov

Ring Variation: The phenyl ring can be replaced with other aromatic or heterocyclic systems, such as pyridine or benzothiazole, to explore interactions with different biological targets and enhance specificity. biointerfaceresearch.comnih.gov

Modification of the N-Alkyl Group: The methyl group attached to the second nitrogen of the thiourea core is another key site for modification.

Alkyl Chain Elongation and Branching: The methyl group can be replaced with longer or branched alkyl chains. These changes primarily affect the compound's lipophilicity, which influences its ability to cross biological membranes, as well as its solubility and metabolic stability. biointerfaceresearch.com

Introduction of Functional Groups: Functional groups can be incorporated into the alkyl substituent to introduce new interaction points, such as hydrogen bonding capabilities.

Modification of the Thiourea Moiety: While less common, the core thiourea structure (–NH–C(S)–NH–) can also be altered.

Bioisosteric Replacement: The sulfur atom can be replaced with an oxygen atom to form the corresponding urea analogue. This significantly changes the electronic properties and hydrogen-bonding capacity of the core structure, allowing for a direct comparison of the roles of sulfur and oxygen in biological activity. nih.gov

Correlation of Structural Features with Observed Biological Activities

SAR studies have established clear correlations between the structural features of this compound analogues and their biological activities, particularly in the realm of anticancer and antimicrobial effects.

The thiourea core itself is vital for activity, with the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom serving as a complementary binding site for interactions with enzymes and receptors. biointerfaceresearch.com Modifications to the substituents on either side of this core modulate the potency and selectivity of these interactions.

For anticancer activity, substitutions on the aryl ring are particularly influential. Studies on various thiourea derivatives have shown that the presence and position of electron-withdrawing groups can enhance cytotoxic effects. nih.gov For example, analogues bearing 4-fluoro, 4-trifluoromethyl, or 3,5-bis(trifluoromethyl)phenyl groups have demonstrated high cytotoxicity against a range of cancer cell lines. nih.gov Specifically, a meta-substituted bis-thiourea derivative with a 4-fluorophenyl group showed the most potent effect against MOLT-3 human leukemia cells. nih.gov This suggests that for analogues of this compound, moving the bromine to the meta or para position or replacing it with other electron-withdrawing groups could be a fruitful strategy for enhancing anticancer properties.

In the context of antimicrobial activity, particularly against bacterial strains like Staphylococcus aureus, halogen substitutions on the phenyl ring have also proven effective. mdpi.com Copper(II) complexes of halogenated phenylthioureas have shown significant antibacterial potential, acting as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com This indicates that the 2-bromo substitution on the parent compound is a key feature for potential antimicrobial applications.

The table below summarizes the relationship between structural modifications and anticancer activity for a series of meta-bis-thiourea derivatives, illustrating the impact of different substituents on the phenyl ring.

CompoundSubstituent (R) on Phenyl RingBiological Activity (IC₅₀ in µM) against MOLT-3 Cells
Analogue 14-F1.20
Analogue 24-Cl2.12
Analogue 34-Br3.15
Analogue 44-CF₃1.80
Analogue 53,5-diCF₃1.45
Analogue 64-NO₂1.63

This table presents data adapted from studies on meta-bis-thiourea derivatives to illustrate the impact of phenyl ring substitutions on anticancer activity. nih.gov

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational chemistry plays a pivotal role in elucidating the SAR of thiourea derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, is a powerful tool for correlating physicochemical properties of molecules with their biological activities. farmaciajournal.comnih.gov

QSAR studies on thiourea derivatives have successfully built predictive models for various biological endpoints, including anticancer and antibacterial activities. nih.govfarmaciajournal.comscichemj.org These models are developed by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to find a mathematical relationship between these descriptors and the observed activity. nih.govscichemj.org

Key molecular descriptors that have been found to be important predictors of the anticancer activity of thiourea derivatives include:

Lipophilicity (LogP): This descriptor relates to the molecule's ability to cross cell membranes. QSAR models have shown that an optimal lipophilicity is required for good bioavailability. farmaciajournal.comscichemj.org

Electronic Properties: Descriptors like electronegativity and the energy of molecular orbitals (HOMO and LUMO) are crucial. The electronic nature of substituents on the phenyl ring directly influences how the molecule interacts with its biological target. nih.gov

Steric and Geometric Properties: Van der Waals volume, molecular mass, and specific bond lengths have been identified as key predictors. nih.govscichemj.org These properties relate to the size and shape of the molecule, which determines its fit within a receptor's binding pocket.

For instance, a QSAR study on sulfur-containing anticancer compounds identified mass, polarizability, electronegativity, and the presence of C-N bonds as essential predictors for cytotoxicity. nih.gov Another study on thiourea derivatives with anticancer activity against liver cancer found that LogP and the bond length between a nitrogen atom and the phenyl ring were priority descriptors. scichemj.org These computational insights allow researchers to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive animal testing. farmaciajournal.com

Rational Design Principles for Optimized Thiourea Analogues with Targeted Bioactivities

The cumulative knowledge gained from systematic modifications, SAR correlations, and computational modeling provides a set of rational design principles for creating optimized thiourea analogues with specific biological targets.

Target-Specific Aryl Substitution: The choice of substituent on the phenyl ring is paramount for directing activity. To design potent anticancer agents, incorporating strong electron-withdrawing groups like -CF₃ or -NO₂ at the meta or para positions of the phenyl ring is a promising strategy. nih.gov For developing antibacterial agents, maintaining or modifying the halogen substitution (like the ortho-bromo group) is crucial for interacting with bacterial enzymes. mdpi.com

Enhancing Binding through Heterocyclic Scaffolds: Replacing the phenyl ring with a heterocyclic system (e.g., pyridine, benzothiazole) can introduce additional hydrogen bond acceptors or donors, potentially increasing binding specificity and affinity for a target protein. biointerfaceresearch.comnih.gov

Leveraging Bioisosterism: The principle of bioisosteric replacement, such as substituting the thiourea sulfur with oxygen to create a urea, can be used to probe the importance of the thiocarbonyl group for a specific biological activity. nih.gov This can help in designing analogues that may have different side effect profiles or metabolic stabilities.

By applying these principles, medicinal chemists can move beyond random screening and rationally design novel derivatives of this compound. This data-driven approach, integrating synthetic chemistry, biological evaluation, and computational modeling, accelerates the discovery of new drug candidates with improved efficacy and selectivity. nih.gov

Emerging Research Directions and Future Outlook

Development of Advanced Synthetic Methodologies for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. Traditional methods are being refined, and novel strategies are being explored to access a wider chemical space of thiourea-based compounds.

Recent advancements include the development of green synthesis methods that utilize water as a solvent, thereby reducing the reliance on toxic and volatile organic solvents. google.com One-step synthesis protocols are being optimized to improve reaction yields and simplify purification processes. For instance, the reaction of phenoxysulfonyl chloride or its substituted derivatives with primary amines in water presents a more environmentally friendly approach to producing thiourea derivatives. google.com

Furthermore, the synthesis of N-acyl thiourea derivatives is a significant area of research. These compounds are typically synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. mdpi.com This method allows for the introduction of diverse heterocyclic moieties, leading to the creation of novel compounds with potentially enhanced biological activities. The optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing the yield and purity of the final products.

The exploration of microwave-assisted synthesis represents another promising direction. This technique can significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating methods for the synthesis of compounds like 4-(o-chlorophenyl)-2-aminothiazole from thiourea. science.gov

Synthetic Method Key Features Example Reactants Advantages
Green SynthesisWater as solventPhenoxysulfonyl chloride, primary amineEnvironmentally friendly, low toxicity, convenient separation google.com
N-acyl Thiourea SynthesisIsothiocyanate intermediateAcid chloride, ammonium thiocyanate, heterocyclic amineAccess to diverse heterocyclic derivatives mdpi.com
Microwave-Assisted SynthesisRapid heatingo-chloroacetophenone, iodine, thioureaReduced reaction times, high yields science.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and development, and these technologies are increasingly being applied to the study of thiourea derivatives. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.

Machine learning models, particularly deep learning, are being employed for a variety of tasks in the drug discovery pipeline. mdpi.com These include:

Virtual Screening: AI can rapidly screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov This significantly accelerates the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties from scratch, expanding the chemical space of potential thiourea-based drugs. mdpi.com

Toxicity Prediction: AI tools like DeepTox can predict the potential toxicity of compounds early in the development process, helping to reduce the likelihood of late-stage failures. crimsonpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can establish robust relationships between the chemical structure of thiourea derivatives and their biological activity, guiding the design of more potent compounds. mdpi.com

The use of AI is not only accelerating the discovery of new molecules but also enabling a more personalized approach to medicine by identifying which patient populations are most likely to respond to a particular treatment. crimsonpublishers.com

AI/ML Application Description Impact on Thiourea Research
Virtual ScreeningHigh-throughput computational screening of compound libraries. nih.govRapid identification of potential thiourea-based drug candidates.
De Novo DesignGeneration of novel molecular structures with desired properties. mdpi.comCreation of new thiourea derivatives with optimized activity.
Toxicity PredictionIn silico assessment of potential adverse effects. crimsonpublishers.comEarly deselection of potentially harmful compounds.
QSAR ModelingRelating chemical structure to biological activity. mdpi.comGuiding the rational design of more effective thiourea drugs.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental goal in the ongoing research of thiourea derivatives is to gain a deeper understanding of their interactions with biological targets at the molecular level. This knowledge is crucial for the rational design of more selective and potent therapeutic agents.

Molecular docking studies are a key computational tool used to predict and analyze the binding modes of thiourea derivatives with their target proteins or enzymes. biointerfaceresearch.com These studies provide insights into the specific interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity. For example, molecular docking has been used to investigate the interaction of thiourea derivatives with DNA and urease enzymes. biointerfaceresearch.com

Experimental techniques are also essential for elucidating the mechanism of action. Researchers are investigating how thiourea derivatives modulate specific molecular pathways involved in disease progression, such as those related to cancer cell signaling and angiogenesis. mdpi.com The ability of thiourea derivatives to target multiple pathways is a promising area of investigation for overcoming drug resistance. biointerfaceresearch.com

The structure-activity relationship (SAR) studies are critical for identifying the key structural features of thiourea molecules that are responsible for their biological activity. By systematically modifying the structure of the parent compound and evaluating the effect on its activity, researchers can develop a comprehensive understanding of the SAR, which is invaluable for the design of new and improved derivatives. analis.com.my

Exploration of Novel Material Science Applications of Thiourea Complexes

The coordination chemistry of thiourea and its derivatives has opened up exciting possibilities for their application in material science. The ability of the thiourea ligand to coordinate with metal ions through its sulfur and nitrogen atoms allows for the formation of a wide variety of metal complexes with unique properties. mdpi.com

One of the most promising applications is in the synthesis of metal sulfides. Thiourea can act as a source of sulfide ions, and its reaction with metal salts can lead to the formation of metal sulfide nanoparticles and thin films. wikipedia.org For instance, thiourea complexes of Group 6 metals have been investigated as single-source precursors for the production of metal disulfides like MoS₂ and WS₂. utsa.edu These materials have important applications in electronics, catalysis, and lubrication.

The coordination complexes of thiourea with transition metals are also being explored for their potential catalytic activity and as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). The versatile coordination modes of thiourea ligands, including monodentate, bidentate, and bridging modes, provide a high degree of control over the structure and properties of the resulting materials. mdpi.com

Material Application Role of Thiourea Complex Potential Use
Metal Sulfide SynthesisSingle-source precursorElectronics, catalysis, lubricants wikipedia.orgutsa.edu
CatalysisActive catalytic centerOrganic synthesis
Coordination Polymers/MOFsBuilding blockGas storage, separation, sensing

Interdisciplinary Collaborations for Translational Research in Chemical Biology

The diverse biological activities of thiourea derivatives, including their potential as anticancer, antibacterial, and antiviral agents, necessitate a highly interdisciplinary approach to translate fundamental research findings into clinical applications. mdpi.comresearchgate.net Effective collaboration between chemists, biologists, pharmacologists, and clinicians is essential for advancing these promising compounds through the drug development pipeline.

Chemical biologists play a crucial role in designing and synthesizing novel thiourea derivatives with improved biological activity and drug-like properties. Close collaboration with biologists is necessary to evaluate the efficacy of these compounds in relevant cellular and animal models of disease. Pharmacologists are needed to study the pharmacokinetic and pharmacodynamic properties of the lead compounds to ensure they are suitable for further development.

Furthermore, the integration of computational and experimental approaches is a hallmark of modern translational research. Computational chemists can use AI and molecular modeling to guide the design of new compounds, while experimentalists can validate these predictions in the laboratory. This iterative cycle of design, synthesis, and testing is crucial for accelerating the discovery of new therapeutic agents.

Ultimately, successful translational research requires strong partnerships between academic research institutions and the pharmaceutical industry to facilitate the clinical development and commercialization of new drugs based on thiourea scaffolds.

Q & A

How can synthesis conditions for 1-(2-Bromophenyl)-3-methylthiourea derivatives be optimized to achieve high yields?

Basic Research Question
Optimization involves refluxing the ligand with metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 7 hours under continuous stirring to enhance kinetic energy and collision frequency . Solvent choice (ethanol improves solubility) and stoichiometric ratios (e.g., 1.333 mmol ligand to 0.564 mmol FeCl₃) are critical. Post-reaction, rotary evaporation and drying yield >97% purity .

What spectroscopic and computational methods validate the structural integrity of this compound complexes?

Basic Research Question
Use UV-Vis (to confirm metal-ligand charge transfer), FT-IR (to identify thiourea C=S and C-N stretches at ~1250 cm⁻¹ and ~1500 cm⁻¹), and NMR (¹H/¹³C for substituent analysis) . Mass spectrometry confirms molecular ion peaks, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities (ΔG ≤ -7.6 kcal/mol indicates strong receptor interactions) .

How does this compound interact with ribonucleotide reductase to exhibit anticancer activity?

Advanced Research Question
The compound binds to ribonucleotide reductase via four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions, achieving a ΔG of -7.76 kcal/mol and inhibition constant (2.11 µM) . Compare docking results with hydroxyurea (a known inhibitor) to validate competitive binding . In vitro assays (e.g., MTT on cancer cell lines) should corroborate computational predictions.

How do substituent modifications on the phenyl ring affect the stability and bioactivity of thiourea derivatives?

Advanced Research Question
Substituents like bromine (electron-withdrawing) enhance electrophilic reactivity and receptor binding. For example, this compound shows lower RMSD (root mean square deviation) values (~2.5 Å over 100 ns MD simulations) compared to non-brominated analogs, indicating stable protein-ligand complexes . Replace bromine with methyl/ethoxy groups to study steric and electronic effects on permeability and toxicity.

How can conflicting data on bioavailability and mutagenicity be resolved for thiourea-based anticancer candidates?

Advanced Research Question
While high HIA (97.8%) and Caco2 permeability (53.64%) suggest oral bioavailability, Ames test mutagenicity requires dose-response studies to establish therapeutic indices . Use in vitro micronucleus assays and in vivo genotoxicity models to differentiate false-positive results. Structural modifications (e.g., introducing electron-donating groups) may reduce mutagenic potential without compromising efficacy.

What strategies ensure computational docking results align with experimental binding data?

Advanced Research Question
Validate docking protocols using co-crystallized ligands (e.g., hydroxyurea in ribonucleotide reductase) to calibrate scoring functions. Cross-check ΔG values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements . For this compound, ensure docking grids cover active-site residues (e.g., 2EUD receptor) to account for allosteric interactions.

How do logP and polar surface area (PSA) influence the blood-brain barrier permeability of thiourea derivatives?

Advanced Research Question
High logP (>3) and low PSA (<90 Ų) correlate with BBB penetration. For this compound, calculate logP (e.g., XLogP3) and PSA (e.g., Schrödinger QikProp) to predict pharmacokinetics. Experimentally, use parallel artificial membrane permeability assays (PAMPA-BBB) to validate predictions .

What purification techniques maximize yield and purity of this compound?

Basic Research Question
Post-synthesis, employ rotary evaporation to remove ethanol, followed by recrystallization in acetone/water (1:3 ratio) to isolate crystalline products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

How should Ames test mutagenicity findings be contextualized in preclinical development?

Advanced Research Question
Positive Ames results (e.g., frameshift mutations in TA98 strains) require follow-up with mammalian cell assays (e.g., mouse lymphoma tk±) to assess chromosomal damage. For this compound, compare mutagenic dose (e.g., 10 µg/plate) with therapeutic plasma concentrations to evaluate risk-benefit ratios .

Why do this compound derivatives outperform non-brominated analogs in binding affinity studies?

Advanced Research Question
Bromine’s electronegativity increases dipole-dipole interactions with receptor residues (e.g., Arg 293). Docking studies show brominated derivatives achieve 20% lower ΔG values than methyl/chloro analogs, translating to 5-fold lower inhibition constants . Synthesize halogen-substituted variants (e.g., Cl, I) to map electronic effects on affinity.

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